molecular formula C18H22BrN3O2S B11097203 Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate

Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate

Cat. No.: B11097203
M. Wt: 424.4 g/mol
InChI Key: FXVWKPZYLCDNKE-UHFFFAOYSA-N
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Description

Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[45]dec-4-yliden]amino}acetate is a complex organic compound with a unique structure that includes a spirocyclic system, a thioxo group, and a bromophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate typically involves multiple steps. One common route includes the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor.

    Introduction of the Thioxo Group: The thioxo group is introduced via a thiation reaction, often using reagents like Lawesson’s reagent.

    Attachment of the Bromophenyl Group: The bromophenyl group is attached through a substitution reaction, typically using a brominated aromatic compound.

    Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can introduce various functional groups onto the bromophenyl ring.

Scientific Research Applications

Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its biological activity.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate involves its interaction with specific molecular targets. The bromophenyl group can interact with hydrophobic pockets in proteins, while the thioxo group can form covalent bonds with nucleophilic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(4-bromophenyl)acetate: A simpler analog without the spirocyclic and thioxo groups.

    Ethyl 2-aminothiazole-4-acetate: Contains a thiazole ring instead of the spirocyclic system.

    Ethyl (4-bromo-2-fluorobenzoyl)acetate: Features a fluorobenzoyl group instead of the thioxo group.

Uniqueness

Ethyl 2-{[1-(4-bromophenyl)-2-thioxo-1,3-diazaspiro[4.5]dec-4-yliden]amino}acetate is unique due to its combination of a spirocyclic system, a thioxo group, and a bromophenyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H22BrN3O2S

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 2-[[1-(4-bromophenyl)-2-sulfanylidene-1,3-diazaspiro[4.5]decan-4-ylidene]amino]acetate

InChI

InChI=1S/C18H22BrN3O2S/c1-2-24-15(23)12-20-16-18(10-4-3-5-11-18)22(17(25)21-16)14-8-6-13(19)7-9-14/h6-9H,2-5,10-12H2,1H3,(H,20,21,25)

InChI Key

FXVWKPZYLCDNKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN=C1C2(CCCCC2)N(C(=S)N1)C3=CC=C(C=C3)Br

Origin of Product

United States

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